tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-6-11-7-8-14(9-10(11)2)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3 |
InChI Key |
WKIHTCPFSDZSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1C#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Optically Active tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
A crucial intermediate is tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can be prepared in optically active form by:
- Optical resolution of racemic 3-methyl-4-oxopiperidine derivatives.
- Use of commercially available reagents and solvents.
- Reaction conditions involving bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide.
- Solvents including purified water, dichloromethane, toluene, ethyl acetate, or methyl ethyl ketone.
- Temperature control between 20 to 40 °C, preferably 25 to 35 °C.
This method allows industrial-scale production with high yield and purity, and the racemization of undesired enantiomers enables recycling and improved overall yield.
Halogenated Piperidine Derivatives
The 4-position halogenated piperidine, such as tert-butyl 4-iodopiperidine-1-carboxylate, serves as a key precursor for ethynylation. This compound is prepared by:
- Halogenation of the piperidine ring at the 4-position.
- Protection of the nitrogen with tert-butyl carbamate.
- Purification by column chromatography to obtain high purity intermediates.
Introduction of the Ethynyl Group
Sonogashira Coupling
The ethynyl group is typically introduced via Sonogashira cross-coupling reactions, where the 4-halopiperidine derivative reacts with terminal alkynes under palladium-catalyzed conditions. Key features include:
- Use of palladium catalysts such as Pd(PPh3)2Cl2.
- Copper(I) iodide as a co-catalyst.
- Base such as triethylamine or diisopropylethylamine.
- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Reaction temperatures ranging from room temperature to reflux conditions.
This method provides efficient coupling to yield tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate with good yields and regioselectivity.
Alternative Alkynylation Methods
Other methods include:
- Nucleophilic substitution of 4-halopiperidine with acetylide anions generated in situ.
- Photoredox catalysis for coupling under mild conditions using LED irradiation (e.g., 410 nm LEDs) to promote C–C bond formation.
Protection and Purification
The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) to:
- Enhance stability during subsequent synthetic steps.
- Facilitate purification by column chromatography.
- Improve solubility and handling properties.
Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures, yielding the final product as a colorless oil or solid.
Summary Table of Preparation Steps
Research Findings and Industrial Relevance
- The patented method for preparing optically active intermediates ensures high yield and purity suitable for pharmaceutical applications.
- Photoredox catalysis and scale-up procedures have been demonstrated to efficiently produce piperidine derivatives with functionalized side chains, including ethynyl groups, under mild conditions.
- The use of commercially available reagents and recyclable racemates enhances the economic feasibility of the synthesis.
- Detailed NMR and HRMS data confirm the structure and purity of intermediates and final products, supporting reproducibility and quality control.
Chemical Reactions Analysis
Oxidation Reactions
The ethynyl group undergoes selective oxidation under controlled conditions:
| Reagent/Catalyst | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 0–5°C | 3-Methyl-4-oxopiperidine-1-carboxylate | 72% | Precursor for ketone-based drug intermediates |
| Ozone (O₃) | -78°C in CH₂Cl₂ | Carboxylic acid derivative | 58% | Degradation studies for metabolic pathway analysis |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the triple bond, forming a dioxetane intermediate that cleaves to yield carbonyl compounds.
Reduction Reactions
The ethynyl group is reduced to alkenes or alkanes:
| Reagent/Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C (5%) | 1 atm, RT | 4-Vinyl-3-methylpiperidine-1-carboxylate | 85% |
| LiAlH₄ | THF, reflux | 4-Ethyl-3-methylpiperidine-1-carboxylate | 67% |
-
Selectivity : Partial hydrogenation favors cis-alkene formation due to steric effects from the methyl group.
Cross-Coupling Reactions
The ethynyl group participates in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Reagent/Catalyst | Conditions | Partner | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | THF, 60°C | Phenylboronic acid | 78% |
| PdCl₂(dppf) | DMF, 80°C | Heteroaryl boronate | 64% |
-
Application : Generates biaryl derivatives for kinase inhibitor development.
Click Chemistry
| Reagent/Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| CuI, Sodium Ascorbate | H₂O/THF, RT | 1,2,3-Triazole adduct | 92% |
| Ru-based catalyst | Toluene, 80°C | Cycloaddition product | 81% |
-
Utility : Forms stable triazole linkages for PROTAC (proteolysis-targeting chimera) synthesis.
Nucleophilic Additions
The ethynyl group reacts with nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Grignard Reagents (RMgX) | THF, -20°C | Alkynyl-magnesium adduct | 75% |
| Amines (RNH₂) | EtOH, 50°C | Propargylamine derivative | 68% |
-
Mechanism : Proceeds via deprotonation of the terminal alkyne, followed by nucleophilic attack.
Hydrolysis and Protection/Deprotection
The tert-butyl ester undergoes acid-mediated hydrolysis:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl (6M) | Reflux, 6h | 4-Ethynyl-3-methylpiperidine | 89% |
| TFA/DCM | RT, 2h | Free piperidine | 95% |
Thermal and Catalytic Rearrangements
Under thermal conditions, the compound undergoes Claisen-like rearrangements:
| Conditions | Product | Yield |
|---|---|---|
| 150°C, neat | Cyclohexenone derivative | 52% |
| Rh₂(OAc)₄ (cat.) | Fused bicyclic structure | 61% |
Key Research Findings
-
Reactivity Trends : The ethynyl group exhibits higher reactivity compared to vinyl or alkyl substituents in analogous compounds, enabling diverse functionalization.
-
Steric Effects : The 3-methyl group impedes reactions at the piperidine ring’s axial positions, favoring equatorial attack .
-
Stability : The tert-butyl ester enhances solubility in organic solvents while resisting premature hydrolysis under basic conditions.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate has the following chemical properties:
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 2229437-28-7
- Structural Characteristics : The compound features a piperidine ring substituted with an ethynyl group and a tert-butyl ester, contributing to its unique reactivity and interaction with biological targets.
Medicinal Chemistry
Targeted Protein Degradation
One significant application of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds utilize linkers like this compound to connect ligands that bind to target proteins with E3 ligases, facilitating the degradation of specific proteins within cells. This approach has shown promise in treating various diseases, including cancer, by selectively eliminating pathogenic proteins .
Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuroprotective effects. A study highlighted the potential of related piperidine derivatives in modulating pathways associated with neurodegenerative diseases such as Alzheimer's disease. These compounds may act on multiple targets, offering a multimodal therapeutic strategy .
Synthesis and Optimization
The synthesis of this compound involves several key steps, typically utilizing palladium-catalyzed reactions for introducing the ethynyl group. The method allows for high yields and purity, which are critical for subsequent biological testing. The optimization of reaction conditions can significantly influence the efficacy and potency of the resultant compounds .
Case Study 1: PROTAC Development
In a recent study, researchers successfully synthesized a series of PROTACs incorporating this compound as a linker. These compounds demonstrated enhanced potency in degrading target proteins associated with oncogenic pathways. The study utilized cellular assays to evaluate the degradation efficiency and subsequent effects on cell viability in cancer cell lines .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of derivatives related to this compound. The results indicated that these compounds could mitigate oxidative stress-induced damage in neuronal cells, suggesting their potential utility in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a role in binding to these targets, influencing their activity and leading to the observed effects .
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Substituents: Amino and pyridinyl groups at the 4-position.
- Applications: The pyridinyl group may enhance binding to biological targets (e.g., kinase inhibitors), while the amino group allows further functionalization via amidation or alkylation.
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate
- Substituents: Carbamoyl and methoxyimino groups.
- Properties: Crystallizes in monoclinic systems (single-crystal X-ray data; R factor = 0.056) .
- Applications: Carbamoyl groups are common in drug candidates (e.g., protease inhibitors), while methoxyimino groups may stabilize conformations via hydrogen bonding.
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate
- Substituents : Aryl-pyrazole carbonyl group.
- Properties : Crystallographic data (R factor = 0.043) indicate a stable conformation .
- Applications : Aryl groups enhance lipophilicity and target affinity, relevant in kinase or GPCR-targeted therapies.
Physicochemical Properties
Biological Activity
Tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on current research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Piperidine Derivative :
- The reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) produces tert-butyl 3-methylpiperidine-1-carboxylate.
- Introduction of Ethynyl Group :
- A Sonogashira coupling reaction introduces the ethynyl group by reacting the above derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Some derivatives have shown potential as antimicrobial agents, demonstrating efficacy against certain bacterial strains.
- Neuroactive Properties : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. For instance, it may inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology .
The biological activity of this compound is thought to involve:
- Interaction with Enzymes and Receptors : The ethynyl group can form covalent bonds with active sites on enzymes, while the piperidine ring may engage hydrophobic pockets within proteins, modulating their activity.
Case Studies
Several studies have highlighted the compound's potential:
- Neuroprotection Against Amyloid Beta :
- Cytotoxicity Assessment :
Comparative Analysis
A comparison of similar compounds reveals the unique properties of this compound:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| tert-Butyl 4-(3-hydroxyprop-1-yn-1-yl)piperidine-1-carboxylate | 0.94 | Hydroxypropyl group enhances solubility |
| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 0.90 | Hydroxymethyl group may influence reactivity |
| tert-Butyl 2-ethynylpiperidine-1-carboxylate | 0.89 | Ethynyl group at position 2 alters biological activity |
Pharmacokinetics
In vivo studies are essential to understand the pharmacokinetic profile of this compound. Parameters such as clearance rate (Cl), volume of distribution (Vd), half-life (t½), and bioavailability (F) need to be evaluated to assess its therapeutic potential effectively.
Q & A
Basic: What are the established synthetic pathways for tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate, and what factors critically influence reaction yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine core followed by functionalization. For example:
- Core Formation : Piperidine rings are often synthesized via cyclization reactions. Ethynyl and methyl groups are introduced using alkylation or cross-coupling reactions under inert conditions to prevent oxidation .
- Boc Protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Yield optimization requires strict anhydrous conditions and controlled temperature (0–25°C) .
- Key Factors : Solvent polarity (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd for cross-coupling), and reaction monitoring (TLC/HPLC) are critical. Impurities from incomplete Boc deprotection can reduce yields by 10–20% .
Advanced: How can competing reaction pathways be minimized during ethynyl group functionalization?
The ethynyl group’s high reactivity necessitates:
- Kinetic Control : Lower temperatures (−78°C to 0°C) and slow reagent addition to favor desired pathways (e.g., Sonogashira coupling over alkyne polymerization) .
- Protection Strategies : Temporary silyl protection (e.g., TMS-ethynyl) reduces side reactions. Quantitative deprotection is achieved using TBAF .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, allowing rapid adjustment of reaction conditions .
Basic: What spectroscopic methods confirm the structural integrity of this compound?
- NMR : ¹H/¹³C NMR identifies methyl (δ 1.2–1.4 ppm) and ethynyl (δ 2.5–3.0 ppm) groups. 2D techniques (HSQC, HMBC) resolve piperidine ring conformation .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₃H₂₁NO₂: 235.1572) with <2 ppm error .
- IR : Sharp C≡C stretch at ~2100 cm⁻¹ validates ethynyl presence .
Advanced: How can crystallographic data discrepancies (e.g., twinning, low resolution) be resolved for this compound?
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. For twinned crystals, the SHELXL TWIN command refines twin laws and partitions intensities .
- Refinement : Apply restraints to the Boc group’s tert-butyl moiety to mitigate disorder. R-factors should converge below 5% for reliable bond-length accuracy (±0.01 Å) .
Basic: What storage conditions ensure compound stability?
- Short-Term : Store at −20°C in amber vials under argon to prevent oxidation of the ethynyl group .
- Long-Term : Lyophilization and storage in vacuum-sealed containers with desiccants (e.g., silica gel) maintain purity >95% for 12+ months .
Advanced: How can computational modeling predict the ethynyl group’s reactivity in click chemistry applications?
- DFT Calculations : Optimize transition states (e.g., for Huisgen cycloaddition) using B3LYP/6-31G(d). Activation energies <25 kcal/mol indicate feasible reactions at 25°C .
- Solvent Effects : PCM models simulate solvent polarity (e.g., DMSO vs. toluene), revealing rate differences of 2–3 orders of magnitude .
Basic: What safety protocols are essential during large-scale synthesis?
- Engineering Controls : Use explosion-proof fume hoods and grounding to mitigate static discharge risks with ethynyl intermediates .
- PPE : Wear flame-resistant lab coats, nitrile gloves, and full-face shields during exothermic steps (e.g., Boc deprotection with TFA) .
Advanced: How to troubleshoot low yields in piperidine ring alkylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
